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Compound of Interest

Compound Name: Sebaleic Acid-d19

Cat. No.: B1159041

Executive Summary

The C18:2-d19 standard refers to the highly deuterated isotopologue of Sebaleic Acid (cis-5,
cis-8-octadecadienoic acid), a positional isomer of Linoleic Acid unique to human sebum.[1]
Unlike the common Linoleic Acid-d4 (used for nutritional and plasma lipidomics), C18:2-d19
provides a massive mass shift (+19 Da), eliminating isotopic overlap in complex skin surface
lipid (SSL) matrices. This guide details the physicochemical specifications, handling protocols,
and mass spectrometry workflows for using C18:2-d19 in drug development and dermatological
research.

Part 1: Technical Specifications & Chemical Identity
Compound Identity

The d19 designation indicates that 19 hydrogen atoms have been replaced with deuterium (

H), resulting in a significant mass increase that separates the standard from both the
endogenous analyte and naturally occurring heavy isotopes (

C).[2]
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Parameter Specification
Common Name Sebaleic Acid-d19
Systematic Name 5(2),8(Z)-Octadecadienoic Acid-d19

Chemical Formula

Molecular Weight 299.61 g/mol (vs. 280.45 g/mol for unlabeled)

Isotopic Purity 98 atom % D

Chemical Purity 98%

Liquid (neat) or Solution (Ethanol/Methyl

Physical State
Acetate)

Ethanol (
Solubility 50 mg/mL), DMSO, DMF, PBS (pH 7.2, < 100

g/mL)

N/A (Specific isotopologue often custom
CAS Number _
synthesized)

Structural Distinction (Isomer Specificity)

Researchers must distinguish C18:2-d19 from Linoleic Acid standards. Using the wrong isomer
will lead to retention time shifts and inaccurate quantification due to different ionization
efficiencies and fragmentation patterns.

» Sebaleic Acid (Target of d19):

5,8 positions.[1] Unique to sebaceous glands.

e Linoleic Acid (Standard d4/d9):

9,12 positions. Dietary origin (essential fatty acid).

Part 2: Handling & Stability Protocols
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Storage and Stability

Polyunsaturated fatty acids (PUFAS) are highly susceptible to autoxidation (peroxidation), even
when deuterated. The d19 isotope effect provides slight kinetic stability against hydrogen
abstraction, but strict anaerobic handling is required.

Temperature: Store at -20°C (short-term) or -80°C (long-term > 6 months).

Atmosphere: Always purge vials with Argon or Nitrogen gas before resealing.

Container: Amber glass vials with Teflon-lined screw caps to prevent photochemical
degradation.

Solvent: Store in Ethanol or Methanol containing 0.01% BHT (Butylated Hydroxytoluene) as
an antioxidant if downstream MS allows.

Preparation of Working Standards
e Stock Solution (1 mg/mL): Dissolve neat oil in LC-MS grade Ethanol. Purge with Argon.
e Working Solution (10

g/mL): Dilute stock 1:100 in Methanol/Isopropanol (50:50).

o Usage Rule: Discard working solutions after 3 freeze-thaw cycles.

Part 3: Experimental Methodology (LC-MS/MS & GC-
MS)
Workflow Visualization

The following diagram outlines the critical path for Sebum Lipidomics using C18:2-d19.
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Caption: Workflow for quantitative analysis of Sebaleic Acid using C18:2-d19 internal standard
correction.

Extraction Protocol (Sebum Focus)
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Since C18:2-d19 is primarily used for sebaceous lipids, the extraction must solubilize neutral
lipids (wax esters, triglycerides, free fatty acids).

e Collection: Collect sebum using Sebutape® or pre-cleaned cotton swabs.
e Spiking: Add 10

L of C18:2-d19 (10

g/mL) directly to the tape/swab in the glass vial before solvent addition. This corrects for
extraction efficiency.

e Solvent Addition: Add 1 mL Chloroform:Methanol (2:1 v/v).
o Extraction: Vortex for 30s, sonicate for 10 min at 4°C.
e Phase Separation: Add 200

L 0.9% NaCl (aq). Centrifuge at 3000 x g for 5 min.

e Recovery: Collect lower organic phase. Evaporate to dryness under Nitrogen. Reconstitute
in 100

L Methanol.

Mass Spectrometry Parameters

The massive +19 Da shift allows for clean separation from biological noise.

Option A: LC-MS/MS (Negative Mode)
e Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

m).

e Mobile Phase:
o A: Acetonitrile:Water (60:40) + 20mM Ammonium Acetate.

o B: Isopropanol:Acetonitrile (90:10) + 10mM Ammonium Acetate.
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e Transitions (MRM):
o Analyte (Sebaleic C18:2): 279.2

279.2 (SIM) or specific fragment.

o Standard (C18:2-d19): 298.3
298.3 (SIM) or 298.3
fragment.
o Note: Due to the high D count, the carboxyl loss transition is often used.

Option B: GC-MS (FAME Derivatization)
For GC-MS, the fatty acid must be methylated (Fatty Acid Methyl Ester - FAME).

o Derivatization: Treat dried extract with BF

-Methanol (14%) at 60°C for 30 min.

o Standard Shift: The methyl ester of C18:2-d19 will have MW ~313.6.

e Column: High-polarity column (e.g., DB-23 or CP-Sil 88) is required to separate the 5,8-
isomer (Sebaleic) from the 9,12-isomer (Linoleic).

Part 4: Data Analysis & Troubleshooting
Isotopic Overlap Correction

With a +19 Da shift, C18:2-d19 has zero isotopic overlap with the M+0, M+1, or M+2 peaks of
endogenous C18:2. This makes it superior to d4 standards where M+4 overlap can occur at
high concentrations.

Common Pitfalls
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Issue Root Cause Solution

Avoid acidic aqueous
Signal Loss Protium-Deuterium Exchange conditions for prolonged

periods.

Dilute sample; check column

pH limits (Fatty acids require

Peak Tailing Column Overloading
pH > 7 or low pH for
protonation).
Use a specialized FAME

) column (GC) or extend

Isomer Co-elution Inadequate Chromatography )
gradient (LC) to separate 5,8-
18:2 from 9,12-18:2.

] Verify if you need Sebaleic-d19

"d19" Confusion Wrong Standard Purchased ]

(C18) or Decanoic-d19 (C10).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

o 1. Sebaleic Acid-d19|%&#E) [anjiechem.com]
e 2. Cas 88170-22-3,DECANOIC-D19 ACID | lookchem [lookchem.com]

» To cite this document: BenchChem. [Technical Guide: C18:2-d19 Fatty Acid Standard
Specifications & Application Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1159041#c18-2-d19-fatty-acid-standard-
specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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